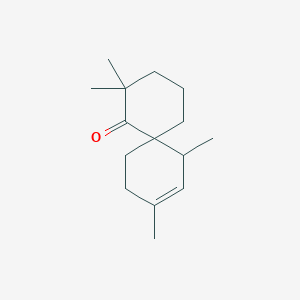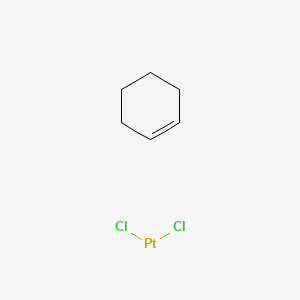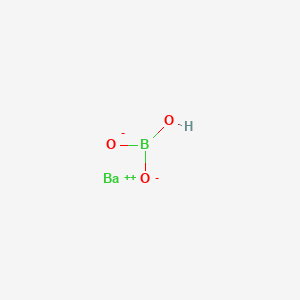
1,1'-((2-Bromoethylidene)bis(oxy))bispropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((2-Bromoethylidene)bis(oxy))bispropane is a chemical compound with the molecular formula C8H17BrO2 and a molecular weight of 225.12 g/mol . It is also known by its systematic name, propane, 1-(2-bromo-1-propoxyethoxy)- . This compound is characterized by the presence of a bromoethylidene group and two propoxy groups connected through an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2-Bromoethylidene)bis(oxy))bispropane typically involves the reaction of 2-bromoethanol with propylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production of 1,1’-((2-Bromoethylidene)bis(oxy))bispropane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,1’-((2-Bromoethylidene)bis(oxy))bispropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include oxides and other oxidized forms of the compound.
Scientific Research Applications
1,1’-((2-Bromoethylidene)bis(oxy))bispropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-((2-Bromoethylidene)bis(oxy))bispropane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
1,1’-((2-Chloroethylidene)bis(oxy))bispropane: Similar structure but with a chlorine atom instead of bromine.
1,1’-((2-Iodoethylidene)bis(oxy))bispropane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1,1’-((2-Bromoethylidene)bis(oxy))bispropane is unique due to the presence of the bromoethylidene group, which imparts specific reactivity and properties to the compound. This makes it distinct from its chloro and iodo analogs, which have different reactivity and applications .
Properties
CAS No. |
61365-93-3 |
|---|---|
Molecular Formula |
C8H17BrO2 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethoxy)propane |
InChI |
InChI=1S/C8H17BrO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
YZXXNXIKOGVZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


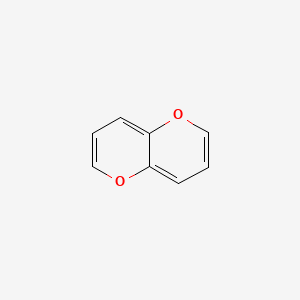
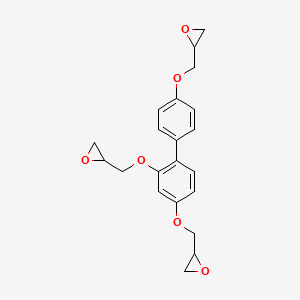
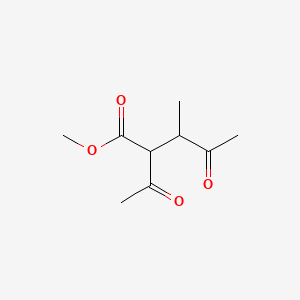
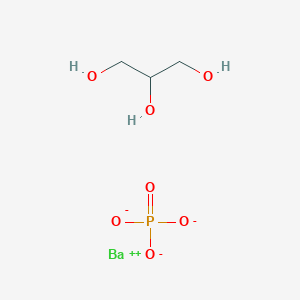

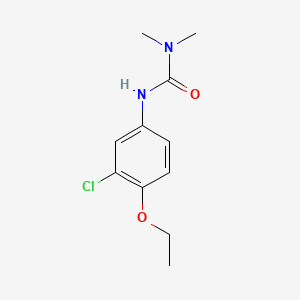
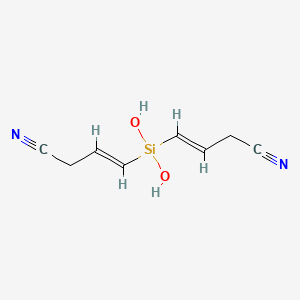
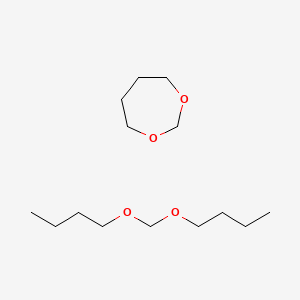
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
